molecular formula C23H23BrN2O B444715 4-(AZEPANE-1-CARBONYL)-6-BROMO-2-(4-METHYLPHENYL)QUINOLINE

4-(AZEPANE-1-CARBONYL)-6-BROMO-2-(4-METHYLPHENYL)QUINOLINE

Cat. No.: B444715
M. Wt: 423.3g/mol
InChI Key: QEIMKJFJQHTEKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(AZEPANE-1-CARBONYL)-6-BROMO-2-(4-METHYLPHENYL)QUINOLINE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with a bromo group and a methylphenyl group, along with an azepane ring attached to a methanone moiety.

Preparation Methods

The synthesis of 4-(AZEPANE-1-CARBONYL)-6-BROMO-2-(4-METHYLPHENYL)QUINOLINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the bromo and methylphenyl substituents. The final step involves the attachment of the azepane ring and the methanone group under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

4-(AZEPANE-1-CARBONYL)-6-BROMO-2-(4-METHYLPHENYL)QUINOLINE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(AZEPANE-1-CARBONYL)-6-BROMO-2-(4-METHYLPHENYL)QUINOLINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(AZEPANE-1-CARBONYL)-6-BROMO-2-(4-METHYLPHENYL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(AZEPANE-1-CARBONYL)-6-BROMO-2-(4-METHYLPHENYL)QUINOLINE can be compared with other similar compounds, such as:

    1-Azepanyl[6-bromo-2-(4-methoxyphenyl)-4-quinolyl]methanone: This compound has a methoxy group instead of a methyl group, which may alter its chemical and biological properties.

    1-Azepanyl[6-bromo-2-(4-butylphenyl)-4-quinolyl]methanone: This compound has a butyl group instead of a methyl group, which may affect its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the azepane ring, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H23BrN2O

Molecular Weight

423.3g/mol

IUPAC Name

azepan-1-yl-[6-bromo-2-(4-methylphenyl)quinolin-4-yl]methanone

InChI

InChI=1S/C23H23BrN2O/c1-16-6-8-17(9-7-16)22-15-20(19-14-18(24)10-11-21(19)25-22)23(27)26-12-4-2-3-5-13-26/h6-11,14-15H,2-5,12-13H2,1H3

InChI Key

QEIMKJFJQHTEKD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCCCCC4

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCCCCC4

Origin of Product

United States

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